

# Application Notes and Protocols: Nickel(II) Bromide in Inorganic Synthesis

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## Compound of Interest

Compound Name: Nickel(II) bromide

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**Nickel(II) bromide** ( $\text{NiBr}_2$ ) is a versatile and cost-effective reagent in inorganic and organometallic synthesis. Its applications primarily stem from its ability to act as a precursor to catalytically active nickel species, a Lewis acid, and a starting material for various nickel-containing materials. These notes provide an overview of its key applications, quantitative data for representative reactions, and detailed experimental protocols.

## Applications Overview

**Nickel(II) bromide** is a key player in a multitude of synthetic transformations, including:

- **Cross-Coupling Reactions:** Anhydrous  $\text{NiBr}_2$  and its adducts, such as  $\text{NiBr}_2 \cdot \text{dme}$  ( $\text{dme} = 1,2$ -dimethoxyethane), are widely used as precatalysts in various cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These include Suzuki-Miyaura, Kumada, Negishi, and Buchwald-Hartwig amination reactions.<sup>[1][2]</sup> The in-situ reduction of the  $\text{Ni(II)}$  precatalyst to a catalytically active  $\text{Ni(0)}$  species is a common entry point into the catalytic cycle.<sup>[2]</sup>
- **Synthesis of Nickel Complexes:**  $\text{NiBr}_2$  serves as a fundamental starting material for the synthesis of a wide array of nickel complexes with different oxidation states and ligand environments. This includes the preparation of  $\text{Ni(I)}$  complexes, which are important intermediates in novel catalytic cycles, and various  $\text{Ni(II)}$  coordination compounds.<sup>[3][4][5]</sup>

- **Lewis Acid Catalysis:** The Lewis acidic nature of  $\text{NiBr}_2$  allows it to catalyze various organic transformations.<sup>[6]</sup> While less common than its role in cross-coupling, it can be employed to activate substrates in reactions such as carbonylations.<sup>[6]</sup>
- **Synthesis of Materials:** **Nickel(II) bromide** is a precursor for the synthesis of nickel-containing materials such as nickel nanoparticles and coordination polymers.<sup>[7][8]</sup> These materials have applications in catalysis, electronics, and sensing.

## Data Presentation: Quantitative Data for Key Reactions

The following tables summarize the performance of  $\text{NiBr}_2$ -based catalytic systems in selected cross-coupling reactions.

Table 1: **Nickel(II) Bromide**-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides<sup>[1]</sup>

Entry	Aryl Halide	Arylboronic Acid	Base	Solvent	Temp (°C)	Yield (%)
1	4-Iodoanisole	Phenylboronic acid	$\text{K}_3\text{PO}_4$	1,4-Dioxane	120	95
2	4-Bromoanisole	Phenylboronic acid	$\text{K}_3\text{PO}_4$	1,4-Dioxane	120	92
3	4-Chloroanisole	Phenylboronic acid	$\text{K}_3\text{PO}_4$	1,4-Dioxane	120	45
4	1-Bromonaphthalene	4-Methylphenylboronic acid	$\text{K}_3\text{PO}_4$	1,4-Dioxane	120	96
5	2-Bromopyridine	Phenylboronic acid	$\text{K}_3\text{PO}_4$	1,4-Dioxane	120	85

Table 2: Visible-Light/Nickel-Catalyzed Carboxylation of (Hetero)aryl Bromides[9]

Entry	Aryl Bromide	Catalyst System	Additive	Solvent	Time (h)	Yield (%)
1	4-Bromobenzonitrile	NiBr <sub>2</sub> ·dtbbpy / 4CzIPN	PhN(Tf) <sub>2</sub>	DMSO/Dioxane	16	99
2	Methyl 4-bromobenzoate	NiBr <sub>2</sub> ·dtbbpy / 4CzIPN	PhN(Tf) <sub>2</sub>	DMSO/Dioxane	16	95
3	4'-Bromoacetophenone	NiBr <sub>2</sub> ·dtbbpy / 4CzIPN	PhN(Tf) <sub>2</sub>	DMSO/Dioxane	16	93
4	2-Bromonaphthalene	NiBr <sub>2</sub> ·dtbbpy / 4CzIPN	PhN(Tf) <sub>2</sub>	DMSO/Dioxane	16	85
5	3-Bromopyridine	NiBr <sub>2</sub> ·dtbbpy / 4CzIPN	PhN(Tf) <sub>2</sub>	DMSO/Dioxane	16	78

\*dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; 4CzIPN = 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene; PhN(Tf)<sub>2</sub> = N-phenyl-bis(trifluoromethanesulfonimide). Reactions were performed using sodium formate as the carboxylating agent under blue LED irradiation.[9]

Table 3: Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Bromides and Primary Alkyl Bromides[10][11]

Entry	Aryl Bromide	Alkyl Bromide	Ligand	Reductant	Solvent	Yield (%)
1	4-Bromobenzonitrile	1-Bromobutane	L1d	Mn	DMA	72
2	Methyl 4-bromobenzoate	1-Bromohexane	L1d	Mn	DMA	85
3	4'-Bromoacetophenone	1-Bromopentane	L1d	Mn	DMA	81
4	1-Bromonaphthalene	1-Bromo-3-phenylpropane	L1d	Mn	DMA	75
5	2-Bromopyridine	1-Bromo-4-fluorobutane	L1d	Mn	DMA	68

\*L1d = a specific spiro-bidentate-pyox ligand.[\[10\]](#)[\[11\]](#)

## Experimental Protocols

Protocol 1: Synthesis of (1,2-Dimethoxyethane)**nickel(II) bromide**  $[\text{NiBr}_2(\text{dme})]$ [\[12\]](#)

This protocol describes the synthesis of the commonly used  $\text{NiBr}_2(\text{dme})$  precatalyst from hydrated **nickel(II) bromide**.

Materials:

- **Nickel(II) bromide** trihydrate ( $\text{NiBr}_2 \cdot 3\text{H}_2\text{O}$ )
- Absolute ethanol
- 1,2-Dimethoxyethane (dme)

- Diethyl ether ( $\text{Et}_2\text{O}$ )
- 500 mL round-bottomed flask
- Stir bar
- Heating mantle
- Schlenk line or glovebox for inert atmosphere
- Filtration apparatus

#### Methodology:

- In a 500 mL round-bottomed flask that has been degassed under an inert atmosphere, add  $\text{NiBr}_2 \cdot 3\text{H}_2\text{O}$  (26.2 g, 96.13 mmol) and 60 mL of absolute ethanol.
- Heat the mixture to  $60^\circ\text{C}$  and stir for 1 hour and 15 minutes. The solution should turn green.
- Add 300 mL of 1,2-dimethoxyethane (dme) to the solid.
- Increase the temperature to  $85^\circ\text{C}$ . The initial solid will begin to dissolve, and a salmon-colored precipitate will form.
- Continue stirring the mixture at  $85^\circ\text{C}$  for an additional 1 hour and 30 minutes.
- Cool the solution to  $-80^\circ\text{C}$  using a cold bath (e.g., ethanol/liquid nitrogen).
- Filter the cold solution under an inert atmosphere to isolate the solid product.
- Wash the collected solid three times with distilled diethyl ether ( $\text{Et}_2\text{O}$ ) at room temperature.
- Dry the resulting salmon-colored powder under vacuum.
- Store the final product in a Schlenk tube or in a glovebox under a nitrogen atmosphere.

Protocol 2: General Procedure for Ligand-Free **Nickel(II) Bromide**-Catalyzed Suzuki-Miyaura Coupling<sup>[1]</sup>

This protocol provides a general method for the cross-coupling of aryl halides with arylboronic acids.

Materials:

- **Nickel(II) bromide** ( $\text{NiBr}_2$ )
- Aryl halide
- Arylboronic acid
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ )
- 1,4-Dioxane (anhydrous, degassed)
- Reaction tube with a screw cap
- Stir bar
- Oil bath

Methodology:

- To a reaction tube, add  $\text{NiBr}_2$  (5 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and  $\text{K}_3\text{PO}_4$  (2.0 mmol).
- Under an inert atmosphere, add 3 mL of anhydrous, degassed 1,4-dioxane.
- Seal the tube with a screw cap and place it in a preheated oil bath at  $120^\circ\text{C}$ .
- Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

#### Protocol 3: General Procedure for Visible-Light/Nickel-Catalyzed Carboxylation of Aryl Bromides<sup>[9]</sup>

This protocol outlines a method for the carboxylation of aryl bromides using sodium formate as the  $\text{CO}_2$  source.

##### Materials:

- $\text{NiBr}_2 \cdot \text{dtbbpy}$  complex (10 mol%)
- 4CzIPN (1 mol%)
- N-phenyl-bis(trifluoromethanesulfonimide) ( $\text{PhN}(\text{Tf})_2$ ) (15 mol%)
- Aryl bromide
- Sodium formate
- Anhydrous, degassed DMSO/1,4-dioxane (1:1 v/v)
- Reaction vial with a stir bar
- Blue LED light source

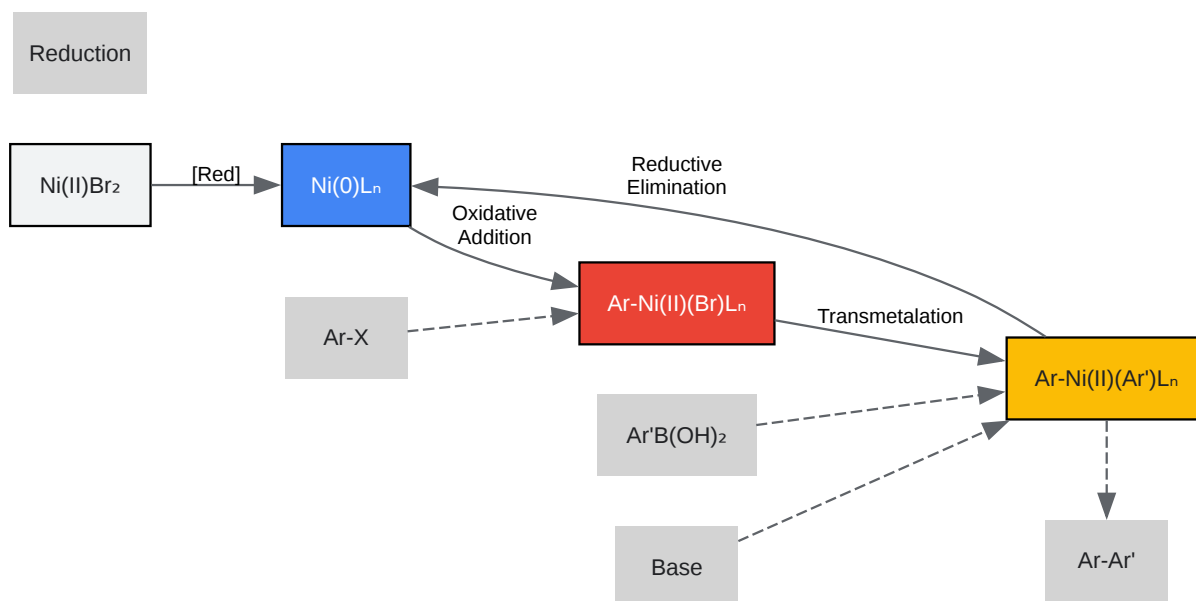
##### Methodology:

- In a nitrogen-filled glovebox, add the aryl bromide (0.5 mmol, 1.0 equiv), sodium formate (0.75 mmol, 1.5 equiv),  $\text{NiBr}_2 \cdot \text{dtbbpy}$  (0.05 mmol, 10 mol%), 4CzIPN (0.005 mmol, 1 mol%), and  $\text{PhN}(\text{Tf})_2$  (0.075 mmol, 15 mol%) to a reaction vial containing a stir bar.
- Add 5 mL of a 1:1 mixture of anhydrous, degassed DMSO and 1,4-dioxane.
- Seal the vial and place it in a reaction block equipped with a cooling fan.

- Position the reaction setup approximately 5-10 cm from a blue LED light source.
- Irradiate the stirred reaction mixture at 23°C for 16 hours.
- Upon completion, quench the reaction with 1 M HCl.
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## Visualizations: Catalytic Cycles and Workflows

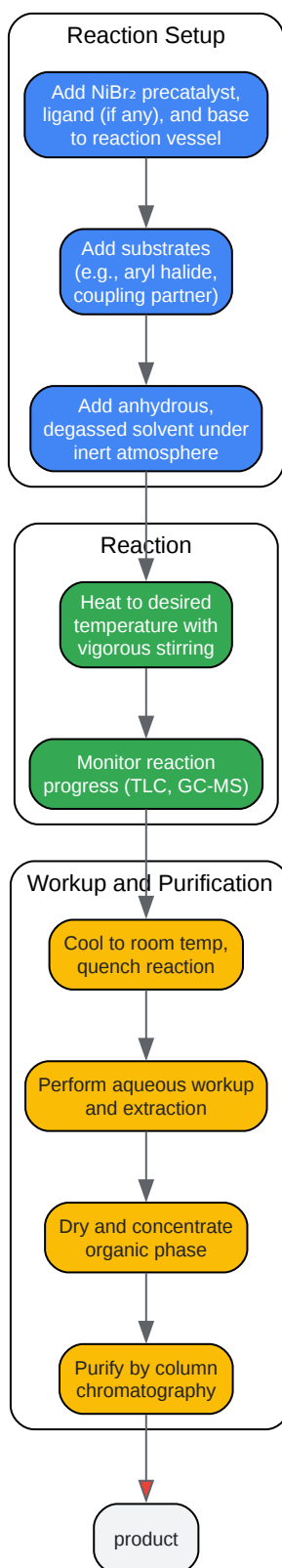
The following diagrams illustrate key mechanistic pathways and experimental procedures involving **nickel(II) bromide**.



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Caption: Proposed catalytic cycle for NiBr<sub>2</sub>-catalyzed Suzuki-Miyaura coupling.





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Caption: General workflow for a nickel-catalyzed cross-coupling reaction.

Caption: Proposed dual catalytic cycle for photoredox nickel-catalyzed carboxylation.

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